2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound with a complex molecular structure. It is characterized by the presence of a piperazine ring, an oxolane (tetrahydrofuran) ring, and a trifluoromethyl-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with an oxolane-2-carbonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.
Acylation Reaction: The resulting intermediate is then acylated with 3-(trifluoromethyl)phenylacetyl chloride to form the final product. This step usually requires a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique structural features and possible biological activities.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of signaling pathways.
Ion Channels: Interaction with ion channels, affecting ion flow and cellular activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.
N-(3-trifluoromethylphenyl)piperazine: A simpler compound with a similar trifluoromethyl-substituted phenyl group.
Uniqueness
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural elements:
Oxolane Ring: Provides additional rigidity and potential for hydrogen bonding.
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
Piperazine Ring: Offers flexibility and potential for diverse biological interactions.
This compound’s unique structure and potential biological activities make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3/c19-18(20,21)13-3-1-4-14(11-13)22-16(25)12-23-6-8-24(9-7-23)17(26)15-5-2-10-27-15/h1,3-4,11,15H,2,5-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYOSJDOROUUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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